Cas no 57464-71-8 (1,2-Benzenediol, 4-[2-(butylpropylamino)ethyl]-, hydrochloride)

1,2-Benzenediol, 4-[2-(butylpropylamino)ethyl]-, hydrochloride structure
57464-71-8 structure
Product Name:1,2-Benzenediol, 4-[2-(butylpropylamino)ethyl]-, hydrochloride
Numero CAS:57464-71-8
MF:C15H26ClNO2
MW:287.825443744659
CID:345282
PubChem ID:3044548
Update Time:2025-04-19

1,2-Benzenediol, 4-[2-(butylpropylamino)ethyl]-, hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2-Benzenediol, 4-[2-(butylpropylamino)ethyl]-, hydrochloride
    • 4-[2-[butyl(propyl)amino]ethyl]benzene-1,2-diol,hydrochloride
    • 4-{2-[butyl(propyl)amino]ethyl}benzene-1,2-diol
    • 4-{2-[butyl(propyl)amino]ethyl}benzene-1,2-diol hydrochloride
    • N-n-Propyl-N-n-butyl-beta-(3,4-dihydroxyphenyl)ethylamine hydrochloride
    • N-n-Propyl-N-n-butyldopamine hydrochloride
    • PBDA
    • Propylbutyldopamine hydrochloride
    • N-Butyl-N-propyldopamine hydrochloride
    • 4-(2-N-n-Propyl-N-n-butylaminoethyl)-1,2-benzenediol hydrochloride
    • Pyrocatechol, 4-(2-(butyl-propylamino)ethyl)-, hydrochloride
    • CHEMBL3245323
    • N-Propyl-N-butyl-beta-(3,4-dihydroxyphenyl)ethylamine hydrochloride
    • 4-(2-(N-Butyl-N-propylamino)ethyl)pyrocatechol hydrochloride
    • 57464-71-8
    • DTXSID90206079
    • Inchi: 1S/C15H25NO2.ClH/c1-3-5-10-16(9-4-2)11-8-13-6-7-14(17)15(18)12-13;/h6-7,12,17-18H,3-5,8-11H2,1-2H3;1H
    • Chiave InChI: YLUQSOLEVPXPIR-UHFFFAOYSA-N
    • Sorrisi: Cl.OC1=C(C=CC(=C1)CCN(CCC)CCCC)O

Proprietà calcolate

  • Massa esatta: 287.1652068g/mol
  • Massa monoisotopica: 287.1652068g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 8
  • Complessità: 211
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 43.7Ų
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.